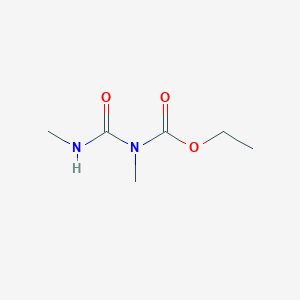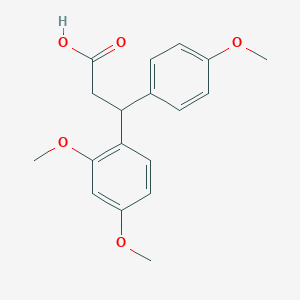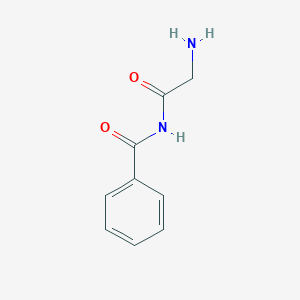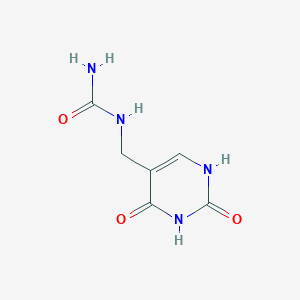
(2,4-dioxo-1H-pyrimidin-5-yl)methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-dioxo-1H-pyrimidin-5-yl)methylurea is a heterocyclic compound that features a pyrimidine ring fused with a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dioxo-1H-pyrimidin-5-yl)methylurea typically involves the reaction of 5-aminouracil with isocyanates. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(2,4-dioxo-1H-pyrimidin-5-yl)methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
(2,4-dioxo-1H-pyrimidin-5-yl)methylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an anticancer agent and its role in other therapeutic areas.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (2,4-dioxo-1H-pyrimidin-5-yl)methylurea involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The pathways involved often include inhibition of nucleic acid synthesis or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic acid: Similar in structure but with a different functional group, leading to varied applications.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains a pyrrole ring instead of a pyrimidine ring, resulting in different chemical properties and uses
Uniqueness
(2,4-dioxo-1H-pyrimidin-5-yl)methylurea is unique due to its specific combination of a pyrimidine ring and a urea moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
89533-46-0 |
|---|---|
Molecular Formula |
C6H8N4O3 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-5-yl)methylurea |
InChI |
InChI=1S/C6H8N4O3/c7-5(12)8-1-3-2-9-6(13)10-4(3)11/h2H,1H2,(H3,7,8,12)(H2,9,10,11,13) |
InChI Key |
YGZZLTJUEICGLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


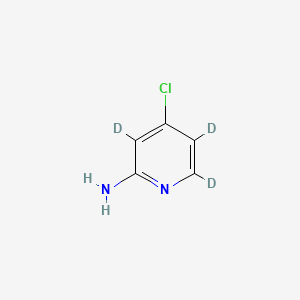
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14013462.png)

![Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate](/img/structure/B14013473.png)
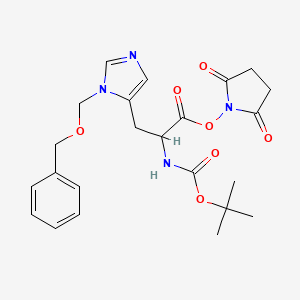

![3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile](/img/structure/B14013502.png)
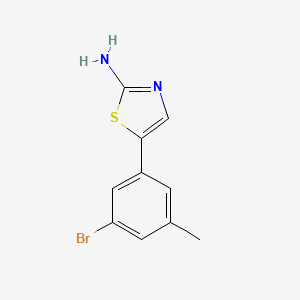
![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline](/img/structure/B14013521.png)

